Product packaging for 4-Bromo-5-methyl-3-phenylisoxazole(Cat. No.:CAS No. 31295-65-5)

4-Bromo-5-methyl-3-phenylisoxazole

Cat. No.: B2544667
CAS No.: 31295-65-5
M. Wt: 238.084
InChI Key: BOAIRCXZUYJGKO-UHFFFAOYSA-N
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Description

4-Bromo-5-methyl-3-phenylisoxazole (CAS 31295-65-5) is a high-purity heterocyclic building block designed for research and development applications, particularly in medicinal chemistry and drug discovery . This compound, with the molecular formula C10H8BrNO and a molecular weight of 238.08 g/mol, features a brominated isoxazole core, a privileged scaffold in medicinal chemistry . The bromine substituent at the 4-position of the isoxazole ring makes it a versatile synthetic intermediate, enabling further functionalization via cross-coupling reactions and nucleophilic substitutions to create diverse libraries of novel compounds . Researchers value this reagent for exploring structure-activity relationships and developing new active molecules. The product requires careful cold-chain transportation and should be stored sealed in a dry environment at 2-8°C to maintain stability and purity . This product is for Research Use Only (RUO) and is strictly intended for professional laboratory research. It is not intended for diagnostic, therapeutic, or any consumer, medical, or veterinary use. Related Compounds for Specialized Research For projects requiring different reactive sites, the following closely related analogs are available: • 4-(Bromomethyl)-5-methyl-3-phenylisoxazole (CAS 180597-83-5): This analog features a bromomethyl group, offering a distinct reactive handle for alkylation or conjugation chemistry . • 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole (CAS 104777-39-1): This derivative contains a bromoacetyl group, making it a valuable electrophile for synthesizing more complex molecular structures .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8BrNO B2544667 4-Bromo-5-methyl-3-phenylisoxazole CAS No. 31295-65-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-5-methyl-3-phenyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-7-9(11)10(12-13-7)8-5-3-2-4-6-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOAIRCXZUYJGKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Mechanistic Investigations of 4 Bromo 5 Methyl 3 Phenylisoxazole

Reactivity of the Carbon-Bromine Bond

The carbon-bromine bond at the 4-position of the isoxazole (B147169) ring is the primary site of reactivity, enabling a variety of transformations.

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Bromoisoxazole Core

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of aromatic and heteroaromatic systems. nih.gov In the context of 4-bromo-5-methyl-3-phenylisoxazole, the electron-withdrawing nature of the isoxazole ring facilitates the attack of nucleophiles at the bromine-bearing carbon. The reaction generally proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer intermediate. libretexts.orgmasterorganicchemistry.com The stability of this intermediate is a key factor in determining the reaction rate. libretexts.org

The regioselectivity of SNAr reactions on substituted heteroaromatic compounds is a critical aspect. In the case of 2,4-dichloroquinazoline (B46505) precursors, for instance, nucleophilic attack preferentially occurs at the 4-position. mdpi.com While specific studies on the regiochemical control of this compound are not extensively detailed in the provided search results, the general principles of SNAr suggest that the electronic properties of the isoxazole ring and the substituents will govern the site of nucleophilic attack. The scope of nucleophiles in SNAr reactions is broad and can include amines, alkoxides, and thiolates, among others. rsc.orgnih.gov

The rate and feasibility of SNAr reactions are significantly influenced by the nature of the substituents on the aromatic ring. nih.gov Electron-withdrawing groups, particularly at positions ortho and para to the leaving group, accelerate the reaction by stabilizing the anionic Meisenheimer intermediate. libretexts.orgmasterorganicchemistry.comnih.gov Conversely, electron-donating groups would be expected to decrease the rate of reaction. In this compound, the phenyl group at the 3-position and the methyl group at the 5-position will modulate the electron density of the isoxazole ring and, consequently, its reactivity towards nucleophiles. The phenyl group, depending on its substitution, can either withdraw or donate electron density, while the methyl group is generally considered to be weakly electron-donating.

Halogen-Metal Exchange Reactions and Subsequent Transformations

Halogen-metal exchange is a powerful tool in organic synthesis for the preparation of organometallic reagents, which can then be reacted with various electrophiles. wikipedia.org This reaction typically involves the treatment of an organic halide with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures. wikipedia.orgtcnj.edu The resulting organolithium species can then be used in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. For instance, the lithiated intermediate derived from this compound could be quenched with electrophiles like aldehydes, ketones, or carbon dioxide to introduce new functional groups at the 4-position. tcnj.edu The development of non-cryogenic protocols using a combination of reagents like i-PrMgCl and n-BuLi has made this methodology more practical. nih.gov

Reductive Debromination and Hydrogenation Studies

Reductive debromination of aryl halides is a common transformation that can be achieved through various methods, including catalytic hydrogenation or reaction with reducing agents. In some instances, what is intended as a halogen-metal exchange can result in debromination if a proton source is available. ias.ac.in Studies on 4-substituted isoxazoles have shown that they can undergo selective electrochemical and yeast-catalyzed reduction. rsc.org

Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are among the most important and versatile methods for the construction of carbon-carbon and carbon-heteroatom bonds. mdpi-res.com These reactions have revolutionized the synthesis of complex organic molecules, including pharmaceuticals and materials. mdpi-res.com this compound is a suitable substrate for a variety of these reactions due to the reactivity of its carbon-bromine bond.

Commonly employed cross-coupling reactions include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters, catalyzed by a palladium complex.

Heck Reaction: Palladium-catalyzed reaction with alkenes. mdpi-res.com

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes.

Stille Coupling: Palladium-catalyzed reaction with organotin compounds. scispace.com

Negishi Coupling: Palladium- or nickel-catalyzed reaction with organozinc reagents.

Kumada Coupling: Nickel- or palladium-catalyzed reaction with Grignard reagents.

The choice of catalyst, ligands, base, and solvent is crucial for the success of these reactions, and the specific conditions need to be optimized for each substrate and coupling partner. researchgate.net The regioselectivity of cross-coupling reactions on polyhalogenated heterocycles often follows the principles of nucleophilic aromatic substitution, where the most electron-deficient carbon-halogen bond undergoes oxidative addition to the metal center first. baranlab.org

Suzuki-Miyaura Coupling for C-C Bond Formationyoutube.com

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents. fishersci.co.uklibretexts.org This palladium-catalyzed reaction has been successfully applied to this compound for the formation of C-C bonds, leading to the synthesis of 4-aryl-5-methyl-3-phenylisoxazoles.

The general catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The reaction typically employs a palladium(0) catalyst, which undergoes oxidative addition to the C-Br bond of the isoxazole. This is followed by transmetalation with a boronic acid in the presence of a base, and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The reactivity of the halide follows the order I > OTf > Br >> Cl. libretexts.orgwikipedia.org

A variety of palladium catalysts and ligands can be employed, with the choice often depending on the specific substrates. fishersci.co.ukyonedalabs.com For challenging couplings, such as those involving two heteroaryl substrates, optimization of the catalyst system is crucial. nih.gov For instance, in the coupling of 3-bromoquinoline (B21735) with 3,5-dimethylisoxazole-4-boronic acid pinacol (B44631) ester, a palladium precatalyst with a Xantphos ligand was found to be optimal. nih.gov

The reaction conditions for the Suzuki-Miyaura coupling of 4-haloisoxazoles have been explored. For example, the coupling of 4-bromo-6H-1,2-oxazines with phenylboronic acid was successfully achieved using Pd(PPh₃)₄ as the catalyst and sodium carbonate as the base in toluene (B28343) at 80 °C, affording the desired 4-phenyl-substituted products in good yields. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Halogenated Heterocycles

EntryHalogenated SubstrateBoronic Acid/EsterCatalyst SystemBaseSolventProductYield (%)
14-Bromo-3,6-diphenyl-6H-1,2-oxazinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene3,4,6-Triphenyl-6H-1,2-oxazine82
24-Bromo-6-methyl-3-phenyl-6H-1,2-oxazinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene6-Methyl-3,4-diphenyl-6H-1,2-oxazine77
33-Bromoquinoline3,5-Dimethylisoxazole-4-boronic acid pinacol esterP1-L4 (Xantphos-based)--3-(3,5-Dimethylisoxazol-4-yl)quinoline-
45-(4-Bromophenyl)-4,6-dichloropyrimidineAryl/heteroaryl boronic acidsPd(PPh₃)₄K₃PO₄1,4-DioxaneArylated pyrimidine (B1678525) derivativesGood

Data compiled from various sources. nih.govnih.govmdpi.com

Heck and Sonogashira Coupling Reactions

The Heck reaction, another palladium-catalyzed process, facilitates the coupling of aryl or vinyl halides with alkenes. thieme-connect.delibretexts.org While specific examples involving this compound are not prevalent in the provided search results, the general applicability of the Heck reaction to aryl bromides suggests its potential for functionalizing the C4 position of the isoxazole ring with alkenyl groups. arkat-usa.org The reaction typically involves a Pd(0) catalyst, a base, and a phosphine (B1218219) ligand. libretexts.orgarkat-usa.org

The Sonogashira coupling is a highly effective method for the formation of C(sp²)-C(sp) bonds, coupling aryl or vinyl halides with terminal alkynes. libretexts.orgwikipedia.org This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, typically in the presence of an amine base. libretexts.orgwikipedia.orgresearchgate.net The Sonogashira coupling of 3,5-disubstituted-4-iodoisoxazoles with terminal alkynes has been reported to proceed in high yields, indicating that this compound would be a suitable substrate for similar transformations. researchgate.net The reaction mechanism involves the formation of a palladium-acetylide complex, which then undergoes reductive elimination to yield the alkynylated product. youtube.com

Studies on 4-bromo-6H-1,2-oxazines have demonstrated successful Sonogashira couplings with various terminal alkynes using a PdCl₂(PPh₃)₂/CuI catalytic system in the presence of triethylamine. nih.gov

Table 2: Examples of Sonogashira Coupling Reactions with Halogenated Heterocycles

EntryHalogenated SubstrateAlkyneCatalyst SystemBaseSolventProductYield (%)
14-Iodo-3,5-dimethylisoxazolePhenylacetylenePd(PPh₃)₄/CuIEt₃NTHF4-(Phenylethynyl)-3,5-dimethylisoxazole98
24-Iodo-3-phenyl-5-methylisoxazole1-HexynePd(PPh₃)₄/CuIEt₃NTHF4-(Hex-1-yn-1-yl)-3-phenyl-5-methylisoxazole95
34-Bromo-3,6-diphenyl-6H-1,2-oxazinePhenylacetylenePdCl₂(PPh₃)₂/CuIEt₃NToluene3,6-Diphenyl-4-(phenylethynyl)-6H-1,2-oxazine65
44-Bromo-6-methyl-3-phenyl-6H-1,2-oxazineTrimethylsilylacetylenePdCl₂(PPh₃)₂/CuIEt₃NToluene6-Methyl-3-phenyl-4-((trimethylsilyl)ethynyl)-6H-1,2-oxazine-

Data compiled from various sources. nih.govresearchgate.net

Other Palladium- and Nickel-Catalyzed Coupling Processes

Beyond the Suzuki, Heck, and Sonogashira reactions, other palladium- and nickel-catalyzed cross-coupling reactions offer additional avenues for the functionalization of this compound. Palladium catalysis is highly versatile, promoting a wide range of organic transformations. bohrium.com Nickel catalysis has emerged as a powerful alternative, particularly for its ability to activate traditionally inert substrates and its unique reactivity profile. squarespace.comucla.edu

Nickel catalysts can facilitate the cross-coupling of aryl halides with alkyl halides, a transformation that can be challenging with palladium catalysts. nih.gov The mechanism of nickel-catalyzed reactions often involves different oxidation states of nickel, including Ni(0), Ni(I), Ni(II), and Ni(III), and can proceed through radical pathways. squarespace.com This distinct reactivity allows for the formation of C(sp³)-C bonds and the coupling of unconventional electrophiles. ucla.edu For instance, nickel-catalyzed homocoupling of aryl sulfonates has been achieved using a Ni(II)Cl₂(PPh₃)₂/Zn⁰/Et₄NI system. nih.gov

Table 3: Examples of Nickel-Catalyzed Cross-Coupling Reactions

EntrySubstrate 1Substrate 2Catalyst SystemReducing AgentSolventProduct
1N-(4-bromophenyl)-4-methylbenzenesulfonamideEthyl 4-bromobutyrateNiI₂ / 4,4′-dimethoxy-2,2′-bipyridineZinc dustDMAEthyl 4-(4-(4-methylphenylsulfonamido)phenyl)butanoate
2Methyl 4-(((trifluoromethyl)sulfonyl)oxy)benzoate-NiCl₂(PPh₃)₂Zn⁰THFBiphenyl derivative (homocoupling)
3Aryl/pyridyl chlorides-NiCl₂(dppe)Zn⁰THF/DMFBiphenyl/bipyridyl derivatives (homocoupling)

Data compiled from various sources. nih.govnih.gov

Chemo- and Regioselectivity in Arylation and Alkynylation Reactions

In molecules with multiple reactive sites, achieving chemo- and regioselectivity is a critical challenge. For isoxazole derivatives, the relative reactivity of different positions on the ring and any substituents can be exploited to control the outcome of cross-coupling reactions.

In the context of polyhalogenated substrates, the inherent reactivity differences between various halogens can be leveraged for selective functionalization. For instance, the higher reactivity of iodine compared to bromine allows for sequential cross-coupling reactions. beilstein-journals.org This principle has been demonstrated in the Suzuki-Miyaura coupling of 3,4,5-tribromo-2,6-dimethylpyridine, where the substitution pattern could be controlled by adjusting the stoichiometry of the boronic acid. beilstein-journals.org

The steric and electronic properties of the substituents on the isoxazole ring also play a crucial role in directing the regioselectivity of the reaction. In the Sonogashira coupling of 3,5-disubstituted-4-iodoisoxazoles, it was found that the steric hindrance from the group at the C3 position had a greater influence on the reaction efficiency than the group at the C5 position. researchgate.net Conversely, the electronic effects of the substituent at the C3 position were observed to be negligible. researchgate.net

Functionalization of the Isoxazole Ring System

The isoxazole ring itself can be further functionalized, providing opportunities to introduce additional diversity into the molecular scaffold.

Electrophilic Aromatic Substitution (SEAr) at Unsubstituted Positionslibretexts.org

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic rings. masterorganicchemistry.com In the case of the isoxazole ring, the electron-withdrawing nature of the nitrogen and oxygen atoms generally deactivates the ring towards electrophilic attack. However, substitution can occur, and the regiochemical outcome is dictated by the directing effects of the existing substituents. For isoxazoles, electrophilic substitution is known to favor the C4 position. reddit.com

While the C4 position of the title compound is already substituted with a bromine atom, understanding the principles of SEAr on the isoxazole nucleus is relevant for the functionalization of related derivatives or if the bromine were to be removed. The mechanism of SEAr involves the attack of an electrophile by the aromatic π-system to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com

Directed Ortho Metalation (DoM) Strategies for C-H Activation

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of C-H bonds adjacent to a directing metalation group (DMG). wikipedia.orgchem-station.comorganic-chemistry.org The DMG, typically a heteroatom-containing functional group, coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org This generates a lithiated intermediate that can be trapped with various electrophiles, leading to the formation of a new C-C or C-heteroatom bond with high regioselectivity. wikipedia.orgorganic-chemistry.org

In the context of this compound, the phenyl group at the C3 position could potentially serve as a handle for DoM. The isoxazole ring itself can act as a directing group, although its efficacy compared to other common DMGs would need to be experimentally determined. If the phenyl ring were to be functionalized with a potent DMG, such as an amide or methoxy (B1213986) group, DoM could be used to selectively introduce substituents at the ortho positions of the phenyl ring. wikipedia.org This strategy provides a complementary approach to traditional electrophilic aromatic substitution, often affording substitution patterns that are otherwise difficult to access. chem-station.comuwindsor.ca

Palladium-Catalyzed Direct C-H Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, the bromine atom at the C4 position serves as a versatile handle for such transformations. While direct C-H functionalization of the isoxazole ring itself is a developing area, the reactivity of the bromo-substituted derivative in classical cross-coupling reactions provides significant insight into the potential for creating diverse molecular architectures.

Research on analogous 4-bromo-substituted heterocyclic systems, such as 4-bromo-6H-1,2-oxazines, has demonstrated the facility of palladium-catalyzed reactions. For instance, Suzuki-Miyaura coupling of 4-bromo-3-phenyl-6H-1,2-oxazine with phenylboronic acid, in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base, proceeds efficiently to yield the corresponding 4-phenyl derivative. nih.gov Similarly, Sonogashira couplings with terminal alkynes are also successful, highlighting the utility of the bromo substituent as a point for introducing new functionalities. nih.gov

These examples with structurally related compounds strongly suggest that this compound would be a viable substrate for a range of palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the isoxazole ring can influence the reactivity of the C-Br bond, making it susceptible to oxidative addition to a palladium(0) catalyst, the initial step in most cross-coupling catalytic cycles. The specific conditions, including the choice of palladium catalyst, ligand, base, and solvent, would be crucial in optimizing the yields and preventing side reactions.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions of Bromo-Heterocycles

SubstrateCoupling PartnerCatalystProductYield (%)Reference
4-bromo-3-phenyl-6H-1,2-oxazinePhenylboronic acidPd(PPh₃)₄4,3-diphenyl-6H-1,2-oxazine82 nih.gov
4-bromo-3-phenyl-6H-1,2-oxazinePhenylacetylenePdCl₂(PPh₃)₂, CuI4-phenylethynyl-3-phenyl-6H-1,2-oxazine85 nih.gov
4-bromo-1H-imidazoleAnilinePd precatalyst with tBuBrettPhos4-anilino-1H-imidazole95 nih.gov

Ring-Opening and Rearrangement Reactions

The isoxazole ring, despite its aromatic character, can undergo a variety of ring-opening and rearrangement reactions under different conditions, providing access to a diverse array of acyclic and heterocyclic structures.

The photochemistry of isoxazoles is a well-studied area, often leading to complex rearrangements and the formation of various isomers. Irradiation of isoxazoles can induce cleavage of the weak N-O bond, a key step in their photochemical transformations. Studies on phenyl-substituted isoxazoles have shown that they can undergo phototransposition to the corresponding oxazoles. researchgate.net For instance, 5-phenylisoxazole (B86612) rearranges to 5-phenyloxazole (B45858) upon irradiation. researchgate.net This transformation is believed to proceed through an intermediate azirine.

In the case of this compound, photochemical stimulation would likely initiate the cleavage of the N-O bond. The subsequent reaction pathway could involve the formation of a vinyl nitrene intermediate, which could then undergo various transformations, including rearrangement to an oxazole (B20620) or other heterocyclic systems. The presence of the bromine atom and the methyl group will undoubtedly influence the stability and reactivity of the intermediates, potentially leading to unique products. Research on methyl 4-halo-5-phenylisoxazole-3-carboxylates has shown that they can isomerize to oxazoles upon photoirradiation, possibly through a nonconcerted pathway involving an azirine intermediate. researchgate.net

The isoxazole ring is susceptible to cleavage by strong bases. This reaction typically involves the deprotonation of a proton alpha to the ring oxygen, followed by ring opening to form a β-ketonitrile or a related species. For this compound, the presence of the methyl group at the 5-position provides a site for deprotonation.

Treatment with a strong base could lead to the formation of an enolate-like intermediate, which could then trigger the cleavage of the N-O bond. The resulting open-chain intermediate could then be trapped or undergo subsequent cyclization to form new heterocyclic or carbocyclic systems. The nature of the base, solvent, and reaction temperature would be critical parameters in controlling the outcome of such reactions.

Transition metals can catalyze a variety of transformations involving heterocyclic rings, including isomerizations and rearrangements. nih.gov These reactions often proceed through mechanisms involving coordination of the metal to the heterocycle, followed by oxidative addition, migratory insertion, or reductive elimination steps.

For this compound, a transition metal catalyst could potentially interact with the N-O bond, the C-Br bond, or the π-system of the phenyl ring. This interaction could facilitate ring opening, isomerization to other five-membered heterocycles, or even expansion or contraction to different ring systems. For example, palladium catalysts have been shown to be effective in the cycloisomerization of various unsaturated substrates to form furans and other heterocycles. nih.gov While specific examples involving this compound are not prevalent in the literature, the general principles of transition metal catalysis suggest that this would be a fruitful area for investigation. nih.gov

Computational and Theoretical Studies on Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of complex organic reactions.

DFT calculations can provide valuable insights into the reaction pathways of this compound in the reactions described above. By modeling the energies of reactants, transition states, and intermediates, it is possible to map out the potential energy surface of a reaction and identify the most likely mechanistic pathways.

For palladium-catalyzed cross-coupling reactions, DFT could be used to study the energetics of oxidative addition, transmetalation, and reductive elimination steps, as well as the role of different ligands on the catalyst's activity and selectivity. In the case of photoinduced rearrangements, computational studies can help to characterize the excited states of the molecule and the structures of key intermediates like azirines and nitrenes.

Regarding base-mediated ring opening, DFT calculations can model the deprotonation step and the subsequent ring cleavage, providing information on the activation barriers and the stability of the resulting open-chain species. pku.edu.cn For transition metal-catalyzed transformations, computational models can help to understand the coordination of the metal to the isoxazole ring and the subsequent steps of the catalytic cycle. mdpi.com Such theoretical studies are crucial for rationalizing experimental observations and for designing new and more efficient synthetic methodologies.

Frontier Molecular Orbital (FMO) Theory Analysis of Reactivity and Selectivity

Frontier Molecular Orbital (FMO) theory is a fundamental model used to explain chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. taylorandfrancis.comwikipedia.orglibretexts.org The HOMO, being the orbital with the highest energy electrons, acts as a nucleophile, while the LUMO, the lowest energy empty orbital, acts as an electrophile. youtube.comucsb.edu The energy and topology of these frontier orbitals are key determinants of a molecule's reactivity and the regioselectivity of its reactions. ucsb.edunumberanalytics.com

In the context of this compound, FMO analysis can predict its behavior in various reactions, particularly cycloadditions, which are a common and powerful method for synthesizing five-membered heterocyclic rings like isoxazoles. mdpi.comnih.gov The substituents on the isoxazole ring—a bromine atom at C4, a methyl group at C5, and a phenyl group at C3—significantly influence the energy levels and electron density distribution of the HOMO and LUMO.

Hypothetical FMO Data for Reactivity Analysis:

To illustrate the application of FMO theory, the following table presents hypothetical, yet plausible, FMO energy values and coefficients for this compound. These values are based on trends observed in similar heterocyclic systems.

OrbitalEnergy (eV)Major Atomic Orbital Contributions (Largest Coefficients)
HOMO-9.25C5, N2
LUMO-1.10C4, C3
LUMO+1-0.50Phenyl Ring
HOMO-1-10.15Phenyl Ring, O1

Analysis of the Data Table:

Reactivity towards Electrophiles: The HOMO energy is relatively low, suggesting that this compound is a moderate nucleophile. The largest coefficients of the HOMO are predicted to be on the C5 (carbon with the methyl group) and the nitrogen atom, indicating that these are the most likely sites for electrophilic attack. youtube.com

Reactivity towards Nucleophiles: The LUMO energy indicates its capacity to accept electrons. The significant coefficients on C4 (carbon with the bromine atom) and C3 (carbon with the phenyl group) suggest these positions are the primary electrophilic sites, susceptible to nucleophilic attack. The presence of the good leaving group, bromide, at C4 makes this position particularly reactive towards nucleophilic substitution.

Selectivity in Cycloadditions: In [3+2] cycloaddition reactions, where the isoxazole could act as the dipole, the interaction between its HOMO and the LUMO of a dipolarophile (or vice versa) would govern the regioselectivity. The relative sizes of the orbital coefficients on the reacting atoms (C3, C4, C5) would determine which regioisomer is favored. numberanalytics.commdpi.com For instance, in an inverse-electron-demand Diels-Alder reaction with an electron-rich enamine, the isoxazole would act as the diene, and the reaction would be controlled by the interaction of the isoxazole's LUMO with the enamine's HOMO. nsf.gov

Transition State Analysis and Energy Landscape Mapping

For reactions involving this compound, computational methods can be employed to model the reaction pathway and calculate the activation energies (ΔG‡) for different possible mechanisms. This is particularly insightful for understanding regioselectivity, where multiple products could be formed. mdpi.com

A common reaction for isoxazoles is their transformation into other heterocyclic systems. For example, the reaction with enamines to form pyridines proceeds through a proposed [4+2] cycloaddition to form a bicyclic intermediate, which then rearranges. nsf.gov Computational studies on such reactions would involve:

Locating the Transition State(s): Identifying the geometry of the transition state for the initial cycloaddition. For a reaction with an unsymmetrical enamine, two different transition states leading to different regioisomers are possible.

Calculating Activation Energies: Determining the Gibbs free energy of activation for each pathway. The path with the lower activation energy will be the kinetically favored one, thus predicting the major product. mdpi.com

Mapping the Potential Energy Surface: Following the reaction coordinate from the transition state down to the reactants and the initial product (the bicyclic intermediate) confirms the connection. Further calculations would map the subsequent ring-opening and elimination steps.

Illustrative Energy Profile for a Hypothetical Reaction:

Consider the reaction of this compound with a generic nucleophile (Nu⁻). Two pathways are plausible: nucleophilic attack at C4 (Path A) leading to substitution of the bromine, and attack at C5 (Path B). Transition state analysis can predict which pathway is more favorable.

ParameterPath A (Attack at C4)Path B (Attack at C5)
Reactant Complex Energy (kcal/mol)0.00.0
Transition State (TS) Energy (kcal/mol)+15.5+22.0
Activation Energy (ΔG‡) (kcal/mol) 15.5 22.0
Product Energy (kcal/mol)-5.0+2.5

This hypothetical data suggests that Path A is significantly favored kinetically due to a lower activation barrier. The thermodynamic data also shows that the product of Path A is more stable. Such analyses are crucial for predicting reaction outcomes and optimizing reaction conditions. In some cycloaddition reactions of substituted isoxazolines, it has been found that steric factors, rather than electronic interactions, can be the dominant factor in determining the regioselectivity by influencing the transition state energies. mdpi.com

Molecular Dynamics Simulations and Ab Initio Investigations of Intermediates

While transition state theory provides information about the kinetics of a single reaction step, molecular dynamics (MD) simulations offer a way to explore the dynamic behavior of molecules over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insight into conformational changes, solvent effects, and the stability of reactive intermediates.

Ab initio (from first principles) quantum chemical calculations are highly accurate methods used to investigate the electronic structure and geometry of molecules, including short-lived intermediates that may be difficult or impossible to observe experimentally. nih.gov

For this compound, these advanced computational techniques could be applied to:

Investigate Conformational Dynamics: The phenyl group at the C3 position has rotational freedom. MD simulations can explore the preferred conformations of the molecule in different solvent environments and how this might affect its reactivity.

Study Reaction Intermediates: In many reactions of isoxazoles, the initial ring structure is cleaved to form open-chain intermediates. researchgate.net For example, under reductive cleavage, the N-O bond breaks, potentially forming an enaminoketone or a β-hydroxy ketone precursor. Ab initio calculations can be used to determine the precise structure, stability, and electronic properties of these transient species.

Simulate Solvent Effects: MD simulations explicitly include solvent molecules, allowing for a more realistic modeling of reactions in solution. This can be crucial, as solvent can stabilize or destabilize reactants, transition states, and intermediates, thereby altering the reaction's course and rate. For example, a computational study on isoxazoline (B3343090) formation showed that changing the solvent from toluene to the more polar nitromethane (B149229) did not change the thermodynamic preference for one regioisomer over another, but such effects can be significant in other systems. mdpi.com

Probe Reaction Mechanisms: In complex, multi-step reactions, a combination of ab initio calculations on key stationary points (reactants, intermediates, transition states, products) and MD simulations can elucidate the entire reaction mechanism. For instance, in cycloaddition reactions, some mechanisms may be concerted (one step), while others may proceed through zwitterionic or diradical intermediates. mdpi.com Computational attempts to locate such intermediates can confirm or rule out proposed stepwise mechanisms.

By combining these computational approaches, a comprehensive picture of the reactivity, selectivity, and mechanistic pathways of this compound can be developed, guiding synthetic efforts and deepening the fundamental understanding of this class of heterocyclic compounds.

Advanced Spectroscopic and Structural Characterization of 4 Bromo 5 Methyl 3 Phenylisoxazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily 1H and 13C, a detailed map of the molecular framework can be constructed.

1H NMR spectroscopy provides information on the number, connectivity, and chemical environment of protons in a molecule. For 4-Bromo-5-methyl-3-phenylisoxazole, the spectrum is expected to show distinct signals for the methyl group and the phenyl group protons.

The methyl protons (–CH3) at the C5 position of the isoxazole (B147169) ring are expected to appear as a singlet in the aliphatic region of the spectrum. In the related compound, 3-methyl-5-phenylisoxazole (B94393), this methyl signal appears at δ 2.33 ppm. rsc.org The introduction of a bromine atom at the adjacent C4 position in this compound would likely induce a slight downfield shift for these methyl protons due to its electron-withdrawing inductive effect.

The protons of the phenyl group at the C3 position typically resonate in the aromatic region (δ 7.0-8.5 ppm). These protons often appear as a complex multiplet. For instance, in 4-bromo-3,5-diphenylisoxazole, the phenyl protons are observed as multiplets in the range of δ 7.51-8.12 ppm. rsc.org A similar pattern is expected for the target compound, with the ortho-, meta-, and para-protons of the phenyl ring showing distinct chemical shifts.

Table 1: Comparison of 1H NMR Data for Related Isoxazole Derivatives
CompoundSolventPhenyl Protons (δ ppm)Methyl Protons (δ ppm)Other Signals (δ ppm)
3-Methyl-5-phenylisoxazole rsc.orgCDCl37.76–7.70 (m, 2H), 7.46–7.37 (m, 3H)2.33 (s, 3H)6.33 (s, 1H, isoxazole-H)
4-Bromo-3,5-diphenylisoxazole rsc.orgCDCl38.12–8.08 (m, 2H), 7.89–7.85 (m, 2H), 7.57–7.51 (m, 6H)N/AN/A
4-Allyl-3-methyl-5-phenylisoxazole rsc.orgCDCl37.65 (d, 2H), 7.53–7.31 (m, 3H)2.25 (s, 3H)6.05–5.89 (m, 1H), 5.13 (d, 1H), 5.01 (d, 1H), 3.52–3.06 (m, 2H)

13C NMR spectroscopy maps the carbon framework of a molecule. The spectrum for this compound would display signals for each unique carbon atom. The key resonances include the isoxazole ring carbons (C3, C4, C5), the phenyl ring carbons, and the methyl carbon.

The methyl carbon (–CH3) is expected to appear in the upfield region (δ 10-20 ppm). For comparison, the methyl carbon in 3-methyl-5-phenylisoxazole is found at δ 11.40 ppm. rsc.org The isoxazole ring carbons resonate at characteristic downfield positions. In 4-bromo-3,5-diphenylisoxazole, the isoxazole carbons C3, C4, and C5 appear at δ 162.0, 89.4, and 165.7 ppm, respectively. rsc.org The C4 carbon signal is shifted significantly upfield due to the heavy atom effect of the directly attached bromine. A similar upfield shift for C4 is anticipated for this compound. The phenyl carbons typically appear in the δ 125-135 ppm range, with the ipso-carbon (the one attached to the isoxazole ring) being less intense.

Table 2: Comparison of 13C NMR Data for Related Isoxazole Derivatives
CompoundSolventIsoxazole Carbons (δ ppm)Phenyl Carbons (δ ppm)Methyl Carbon (δ ppm)
3-Methyl-5-phenylisoxazole rsc.orgCDCl3C3: 160.2, C4: 100.0, C5: 169.4129.8, 128.7, 127.4, 125.511.40
4-Bromo-3,5-diphenylisoxazole rsc.orgCDCl3C3: 162.0, C4: 89.4, C5: 165.7130.6, 130.1, 128.8, 128.6, 128.5, 127.8, 127.0, 126.7N/A
4-Allyl-3-methyl-5-phenylisoxazole rsc.orgCDCl3C3: 161.0, C4: 110.9, C5: 165.4129.6, 128.8, 128.3, 126.810.1

While one-dimensional NMR provides chemical shifts, two-dimensional (2D) NMR experiments establish connectivity between atoms.

COSY (Correlation Spectroscopy) would confirm 1H-1H couplings, primarily within the phenyl ring, showing correlations between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon. This would unambiguously assign the 1H signal of the methyl group to its corresponding 13C signal and likewise for the C-H pairs on the phenyl ring.

Correlations from the methyl protons to the isoxazole ring carbons C5 and C4.

Correlations from the ortho-protons of the phenyl ring to the isoxazole ring carbon C3.

These 2D techniques, used in concert, would provide unequivocal confirmation of the assigned structure.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. For this compound (C10H8BrNO), the presence of bromine is a key diagnostic feature due to its two stable isotopes, 79Br and 81Br, which have nearly equal natural abundance (50.69% and 49.31%, respectively). This results in a characteristic M+ and M+2 isotopic pattern in the mass spectrum, with two peaks of almost equal intensity separated by 2 m/z units.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm the molecular formula. For instance, the related compound 4-Allyl-5-(4-bromophenyl)-3-phenylisoxazole (C18H15BrNO) has a calculated [M+H]+ of 340.0332, with an experimentally found value of 340.0327, confirming its formula. rsc.org

Table 3: Calculated Molecular Mass for this compound
FormulaSpeciesCalculated m/z (79Br)Calculated m/z (81Br)
C10H8BrNO[M]+252.9816254.9796
C10H8BrNO[M+H]+253.9894255.9873

Typical fragmentation patterns for phenylisoxazoles involve the cleavage of the heterocyclic ring and loss of substituents.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would show characteristic absorption bands.

Aromatic C-H stretching: Above 3000 cm-1.

Aliphatic C-H stretching: From the methyl group, just below 3000 cm-1.

C=C and C=N stretching: In the 1650-1450 cm-1 region, characteristic of the phenyl and isoxazole rings. For example, 4-Allyl-5-(4-bromophenyl)-3-phenylisoxazole shows bands at 1632, 1536, and 1444 cm-1. rsc.org

C-Br stretching: Typically found in the lower frequency region of the spectrum (700-500 cm-1).

Table 4: Characteristic IR Absorption Bands for an Isoxazole Derivative
Functional GroupVibration TypeExpected Wavenumber (cm-1)Example Data: 4-Allyl-5-(4-bromophenyl)-3-phenylisoxazole rsc.org
Aromatic C-HStretching>30003053
Alkyl C-HStretching<30002928
C=C (Aromatic)Stretching1600-14501536, 1444
C=N (Isoxazole)Stretching1650-16001632
C-O (Isoxazole)Stretching1270-12001256
C-H BendingOut-of-plane900-675752, 694

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique involves directing X-rays onto a single crystal and analyzing the resulting diffraction pattern. The analysis provides exact bond lengths, bond angles, and intermolecular interactions.

While no publicly available crystal structure for this compound itself has been reported, the technique has been used to characterize related heterocyclic structures. If a suitable single crystal of the title compound were grown, X-ray diffraction analysis would provide:

Unambiguous confirmation of the connectivity and regiochemistry, proving the bromine is at C4 and the methyl at C5.

Precise bond lengths and angles for the isoxazole ring and its substituents.

Information on the planarity of the isoxazole and phenyl rings and the dihedral angle between them.

Details of how the molecules pack in the crystal lattice, including any potential intermolecular interactions like π-stacking or halogen bonding.

Other Complementary Spectroscopic and Analytical Methods (e.g., UV-Vis Spectroscopy, Raman Spectroscopy)

In addition to nuclear magnetic resonance (NMR) and mass spectrometry, the structural characterization of this compound and its derivatives is significantly enhanced by other complementary spectroscopic techniques, most notably Ultraviolet-Visible (UV-Vis) spectroscopy and Raman spectroscopy. These methods provide valuable insights into the electronic and vibrational properties of the molecular framework, respectively.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a powerful tool for probing the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from a ground electronic state to a higher energy excited state. The wavelength of maximum absorption (λmax) is characteristic of the chromophore system present in the molecule. For this compound, the principal chromophore is the 3-phenylisoxazole (B85705) moiety.

The electronic spectrum of isoxazole derivatives is typically characterized by π → π* and n → π* transitions. The phenyl group attached to the isoxazole ring at the C3 position acts as a significant chromophore, and its conjugation with the isoxazole ring influences the position and intensity of the absorption bands. While specific experimental UV-Vis data for this compound is not extensively reported in publicly available literature, data from closely related compounds provide a strong basis for understanding its electronic absorption properties. For instance, studies on other 3-phenylisoxazole derivatives indicate that they exhibit strong absorption bands in the UV region.

The presence of a bromine atom at the C4 position is expected to have a modest bathochromic (red shift) or hypsochromic (blue shift) effect on the λmax compared to the unsubstituted analog, arising from its electronic influence on the isoxazole ring. The methyl group at the C5 position generally has a minor electronic effect.

Below is a table summarizing the reported UV-Vis absorption data for some related isoxazole derivatives, which can serve as a reference for predicting the spectral characteristics of this compound.

Compound NameSolventλmax (nm)Transition TypeReference Compound
A benzohydrazide (B10538) based Schiff base ligand (HL)Not Specified248π → πYes
356n → π
A methyl 3-bromo-5-carbamoylisothiazole-4-carboxylateDichloromethane286Not SpecifiedYes

This table presents data for related compounds to illustrate the expected spectral regions for this compound.

Raman Spectroscopy

Raman spectroscopy provides detailed information about the vibrational modes of a molecule, which are complementary to those observed in infrared (IR) spectroscopy. It relies on the inelastic scattering of monochromatic light. The resulting Raman spectrum displays shifts in frequency corresponding to the vibrational energy levels of the molecule. This technique is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent tool for characterizing the skeletal structure of this compound.

Specific Raman spectral data for this compound is scarce in the literature. However, the expected Raman spectrum can be predicted by considering the characteristic vibrational modes of its constituent functional groups: the phenyl ring, the isoxazole ring, the C-Br bond, and the methyl group.

Key expected Raman bands for this compound would include:

Phenyl Ring Vibrations: The characteristic ring stretching modes of the benzene (B151609) ring typically appear in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions. The ring breathing mode, a symmetric vibration of the entire ring, is also a prominent feature, usually observed around 1000 cm⁻¹.

Isoxazole Ring Vibrations: The stretching vibrations of the C=N and C=C bonds within the isoxazole ring are expected in the 1650-1550 cm⁻¹ range. The N-O and C-O stretching vibrations typically appear at lower frequencies.

C-Br Stretching: The carbon-bromine stretching vibration is expected to be found in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.

Methyl Group Vibrations: The symmetric and asymmetric C-H stretching vibrations of the methyl group will be present in the high-frequency region (3000-2850 cm⁻¹), while bending modes will appear at lower frequencies.

The following table provides a hypothetical representation of the expected prominent Raman shifts for this compound based on the analysis of similar structures.

Vibrational ModeExpected Raman Shift (cm⁻¹)Functional Group
Phenyl Ring Stretching~1600Phenyl
Phenyl Ring Breathing~1000Phenyl
Isoxazole Ring Stretching (C=N/C=C)~1620Isoxazole
C-Br Stretching~550Carbon-Bromine Bond
C-H Stretching (Methyl)~2950Methyl Group

This table is a predictive guide to the expected Raman shifts for this compound based on characteristic group frequencies.

The combined application of UV-Vis and Raman spectroscopy provides a more complete picture of the electronic and structural characteristics of this compound and its derivatives, complementing the data obtained from other analytical techniques.

Synthetic Applications and Future Research Directions

4-Bromo-5-methyl-3-phenylisoxazole as a Strategic Building Block in Complex Organic Synthesis

The presence of a bromine atom on the isoxazole (B147169) ring makes this compound an exceptionally useful intermediate for constructing intricate organic molecules. The carbon-bromine bond serves as a synthetic handle for a wide array of transformations, particularly transition-metal-catalyzed cross-coupling reactions. This allows for the direct and regioselective introduction of new carbon-carbon and carbon-heteroatom bonds, making it a cornerstone for building molecular diversity.

The true synthetic power of this compound lies in its ability to act as a scaffold for creating advanced, polycyclic, and highly substituted heterocyclic systems. The bromine atom at the C4 position is primed for participation in various cross-coupling reactions. This functional handle allows for the strategic fusion or linkage of other ring systems to the isoxazole core. For instance, palladium-catalyzed reactions such as Suzuki, Stille, Heck, and Sonogashira couplings can be employed to introduce aryl, heteroaryl, vinyl, or alkynyl groups, respectively. These transformations are fundamental in modern organic synthesis for elaborating simple starting materials into complex products.

The table below illustrates potential transformations of this compound to form more complex architectures.

Reaction Type Reagent Catalyst (Typical) Resulting Linkage at C4
Suzuki CouplingArylboronic acidPd(PPh₃)₄C-Aryl
Heck CouplingAlkenePd(OAc)₂C-Alkene
Sonogashira CouplingTerminal AlkynePdCl₂(PPh₃)₂, CuIC-Alkyne
Stille CouplingOrganostannanePd(PPh₃)₄C-Aryl/Alkenyl
Buchwald-HartwigAminePd₂(dba)₃C-Nitrogen
CyanationZn(CN)₂Pd(PPh₃)₄C-Cyano

By leveraging these well-established methodologies, chemists can systematically modify the isoxazole core, attaching diverse functionalities to generate libraries of novel compounds for biological screening or materials science applications.

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. frontiersin.org While many MCRs focus on the initial synthesis of the isoxazole ring itself, pre-functionalized isoxazoles like this compound are valuable substrates for subsequent cascade or tandem reactions. researchgate.netrsc.org

A potential synthetic strategy involves a sequence where an initial reaction targets the methyl or phenyl group, followed by a cross-coupling reaction at the C4-bromo position. For example, a cascade could be designed where an initial transformation sets the stage for an intramolecular cyclization involving the bromo-substituent, leading to fused heterocyclic systems in a single, efficient operation. The development of such MCRs and cascade sequences using this building block is a promising area for future research, aiming to increase synthetic efficiency and reduce waste. harvard.edu

Design and Synthesis of Novel Isoxazole-Containing Scaffolds with Tunable Properties

The isoxazole ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous bioactive compounds and its favorable physicochemical properties. rsc.orgresearchgate.netnih.gov The ability to systematically modify this scaffold allows for the fine-tuning of a molecule's steric, electronic, and lipophilic properties to optimize its biological activity or material characteristics.

This compound is an ideal starting point for creating novel isoxazole-containing scaffolds with such tunable properties. The C4-bromo position can be replaced with a wide variety of substituents through the coupling reactions mentioned previously. This allows for the exploration of structure-activity relationships (SAR) by systematically altering the group at this position. For example, introducing electron-donating or electron-withdrawing groups can modulate the electronic character of the ring system, while introducing bulky or flexible chains can alter its steric profile and binding capabilities. drugbank.comnih.gov This approach has been used to develop potent inhibitors for targets like bromodomains, where the isoxazole acts as a key recognition element. acs.org

Emerging Trends in Isoxazole Chemistry and their Potential Relevance

The field of isoxazole chemistry is continually evolving, with new technologies and methodologies being developed to improve synthesis and derivatization. These emerging trends are highly relevant to the future applications of this compound.

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a traditional batch reactor, offers significant advantages in terms of safety, efficiency, scalability, and process control. youtube.com This technology is particularly well-suited for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction time and temperature. mdpi.com

Recent studies have demonstrated the successful application of flow chemistry to isoxazole synthesis, including photochemical rearrangements of isoxazoles into oxazoles. acs.orgnih.govorganic-chemistry.org A continuous flow process can enable rapid and scalable production, overcoming the limitations of batch processing such as long reaction times and issues with photodegradation. organic-chemistry.org Applying flow technology to the synthesis and subsequent derivatization of this compound could enable its large-scale production for industrial applications, making this valuable building block more accessible. The enhanced heat and mass transfer in microreactors can lead to improved yields and simplified work-ups. mdpi.com

Visible-light photoredox catalysis and electrocatalysis have emerged as powerful tools in modern organic synthesis, enabling novel transformations under mild reaction conditions. These methods often proceed through radical intermediates, offering reactivity patterns that are complementary to traditional ionic pathways.

In the context of isoxazole chemistry, photoredox catalysis has been successfully used to generate nitrile oxides from hydroxyimino acids for the synthesis of isoxazoles and isoxazolines. rsc.orgresearchgate.net This highlights the compatibility of the isoxazole core with modern photocatalytic methods. The bromine atom in this compound could serve as a handle for photoredox-mediated transformations. For example, it could participate in radical-based coupling reactions or be a precursor for other functional groups under photocatalytic conditions. Exploring the application of photoredox and electrocatalysis to the derivatization of this building block could unlock new synthetic routes and provide access to novel isoxazole architectures that are difficult to obtain through conventional means.

Exploration of Uncharted Reactivity Profiles and Novel Transformations of Bromoisoxazoles

The bromine atom on the isoxazole ring of "this compound" is not merely a static substituent; it is a versatile chemical handle that unlocks a diverse array of potential transformations. The exploration of its reactivity is crucial for expanding the synthetic utility of this class of compounds. The electron-withdrawing nature of the isoxazole ring and the inherent reactivity of the carbon-bromine bond allow for a range of functionalization reactions.

One of the most significant areas of exploration is the use of bromoisoxazoles in metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. For instance, palladium-catalyzed C-H arylation at the C5 position of isoxazoles has been successfully demonstrated, indicating the feasibility of such transformations on the isoxazole core. mdpi.com This suggests that the C4-bromo substituent could be a prime site for introducing a wide variety of aryl, alkyl, and alkynyl groups, thereby enabling the rapid generation of diverse molecular libraries for biological screening.

Furthermore, the bromine atom can be displaced through nucleophilic aromatic substitution (SNAr) reactions, although this typically requires activation by strong electron-withdrawing groups or specific reaction conditions. mdpi.com The development of novel SNAr methodologies for bromoisoxazoles could provide access to amino-, alkoxy-, and thio-substituted isoxazoles, which are often of significant interest in medicinal chemistry.

Beyond established coupling reactions, there is a growing interest in discovering entirely new transformations. This includes exploring radical reactions, photochemical transformations, and novel cyclization cascades initiated at the bromo-position. The synthesis of fused isoxazoles, where the isoxazole ring is annulated with another ring system, represents a key area of research. mdpi.com For example, intramolecular cyclizations starting from appropriately substituted bromoisoxazoles could lead to novel polycyclic heterocyclic systems with unique three-dimensional structures. mdpi.com

Table 2: Potential Transformations of the Bromo-Substituent on the Isoxazole Ring

Reaction ClassSpecific Reaction ExampleReagents/CatalystPotential ProductSynthetic ValueReference(s)
Palladium-Catalyzed Cross-CouplingSuzuki CouplingArylboronic acid, Pd catalyst (e.g., Pd(PPh3)4), base4-Aryl-5-methyl-3-phenylisoxazoleIntroduction of diverse aryl and heteroaryl groups. mdpi.com
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst4-Alkynyl-5-methyl-3-phenylisoxazoleAccess to alkynylated isoxazoles, useful for click chemistry and further functionalization. organic-chemistry.org
Nucleophilic Aromatic Substitution (SNAr)AminationAmine (e.g., R2NH)4-Amino-5-methyl-3-phenylisoxazoleSynthesis of isoxazoles with nitrogen-based functional groups. mdpi.com
Intramolecular CyclizationAnnulation ReactionsFunctionalized side chain, catalystFused isoxazole systems (e.g., isoxazoloquinolines)Construction of complex, polycyclic heterocyclic scaffolds. mdpi.com

Integration of Theoretical Predictions and Experimental Design for Efficient Research

The synergy between computational chemistry and experimental synthesis has become an indispensable tool in modern chemical research, accelerating the discovery and optimization of novel compounds and reactions. For a molecule like "this compound," this integrated approach allows for a more rational and efficient exploration of its chemical space and potential applications.

Theoretical predictions, primarily using Density Functional Theory (DFT), can provide profound insights into the structural and electronic properties of isoxazole derivatives. bohrium.comresearchgate.net Calculations can determine optimized molecular geometries, charge distributions, and frontier molecular orbitals (HOMO and LUMO). bohrium.comresearchgate.net This information is critical for predicting the reactivity of the molecule. For instance, the calculated molecular electrostatic potential (MEP) can identify electron-rich and electron-poor regions, guiding the selection of reagents for electrophilic or nucleophilic attack. bohrium.comresearchgate.net For bromoisoxazoles, DFT can help predict the feasibility of various cross-coupling reactions by modeling the transition states and reaction pathways.

Quantitative Structure-Activity Relationship (QSAR) studies represent another powerful computational tool, particularly in drug discovery. nih.govmdpi.comresearchgate.net By building mathematical models that correlate the structural or physicochemical properties of a series of isoxazole derivatives with their biological activity, QSAR can predict the potency of new, unsynthesized compounds. nih.govingentaconnect.com This allows researchers to prioritize the synthesis of the most promising candidates, saving significant time and resources. For example, a QSAR model might suggest that increasing the steric bulk at a particular position or modifying the electronic properties of the phenyl ring could enhance a desired biological effect. mdpi.comresearchgate.net

The integration of these theoretical predictions with experimental design creates a feedback loop for efficient research. Computational studies can guide the initial design of synthetic targets and reaction conditions. nih.gov The experimental results are then used to validate and refine the theoretical models, leading to more accurate predictions in subsequent rounds of design and synthesis. bohrium.comacs.org This iterative process of prediction, synthesis, and testing is crucial for navigating the complexities of developing new functional molecules based on the bromoisoxazole scaffold.

Table 3: Application of Theoretical Methods in Isoxazole Research

Theoretical MethodInformation ObtainedApplication in ResearchReference(s)
Density Functional Theory (DFT)Optimized geometry, molecular electrostatic potential (MEP), frontier molecular orbitals (FMOs), NMR chemical shifts.Predicts reactivity, guides selection of reaction conditions, and confirms experimental structures. bohrium.comresearchgate.net bohrium.comresearchgate.net
Quantitative Structure-Activity Relationship (QSAR)Correlation between molecular descriptors and biological activity.Predicts the biological potency of new derivatives, prioritizes synthetic targets, and identifies key structural features for activity. nih.govmdpi.com nih.govmdpi.comresearchgate.netingentaconnect.com
Molecular DockingBinding mode and affinity of a ligand within a protein's active site.Predicts potential biological targets and helps in the rational design of enzyme inhibitors or receptor agonists. nih.govacs.org nih.govacs.org

Q & A

Basic: What are the optimized synthetic routes for 4-Bromo-5-methyl-3-phenylisoxazole?

Methodological Answer:
The synthesis typically involves bromination of a pre-functionalized isoxazole core. For example:

  • Step 1 : React 5-methyl-3-phenylisoxazole with N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ at 80°C for 12 hours to introduce bromine at the 4-position.
  • Step 2 : Purify via column chromatography (hexane:ethyl acetate, 8:2) and crystallize using a water-ethanol mixture (1:3 v/v) to achieve 65–70% yield .
    Key Variables : Solvent choice (DMSO enhances reactivity but may require longer reflux times), reaction temperature, and stoichiometric control of brominating agents.

Advanced: How can computational chemistry guide the optimization of reaction conditions for this compound synthesis?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model bromination transition states. For example, calculate activation energies for bromine radical addition to the isoxazole ring using Gaussian 16 with B3LYP/6-31G(d) basis sets .
  • Reaction Path Search : Employ the artificial force-induced reaction (AFIR) method to identify low-energy pathways for bromine substitution, reducing trial-and-error experimentation .
    Validation : Compare computed NMR shifts (e.g., 1H^1H and 13C^{13}C) with experimental data to confirm regioselectivity .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Analysis :
    • 1H^1H-NMR: Expect aromatic protons (δ 7.2–7.8 ppm, multiplet for phenyl), methyl groups (δ 2.4–2.6 ppm, singlet for C5-methyl) .
    • 13C^{13}C-NMR: Brominated carbon (C4) appears at δ 95–100 ppm; isoxazole carbons (C3 and C5) at δ 160–170 ppm .
  • XRD Crystallography : Confirm molecular packing and bond angles (e.g., Br–C bond length ~1.9 Å) .

Advanced: How to resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

  • Data Triangulation : Compare IC₅₀ values across studies using standardized assays (e.g., kinase inhibition assays with ATP concentration fixed at 1 mM).
  • Structural Confounds : Check for impurities (e.g., residual DMSO in biological assays) via LC-MS and adjust purification protocols .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to evaluate variability in cytotoxicity data across cell lines .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

  • Storage Conditions : Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation.
  • Degradation Signs : Monitor via TLC (Rf shift) or 1H^1H-NMR (disappearance of methyl singlet) .

Advanced: How to design a structure-activity relationship (SAR) study for isoxazole derivatives?

Methodological Answer:

  • Core Modifications : Synthesize analogs with substituents at C3 (phenyl), C4 (Br, Cl), and C5 (methyl, ethyl).
  • Activity Profiling : Test against a panel of enzymes (e.g., COX-2, PI3K) using fluorescence polarization assays.
  • Data Modeling : Apply multivariate regression (e.g., PLS) to correlate electronic parameters (Hammett σ) with inhibitory potency .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Conduct reactions in a fume hood due to potential bromine vapor release during synthesis .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced: How to troubleshoot low yields in the bromination step?

Methodological Answer:

  • Radical Scavengers : Add traces of TEMPO to suppress side reactions (e.g., dimerization).
  • Solvent Screening : Test alternatives to CCl₄ (e.g., acetonitrile) to improve bromine solubility.
  • In Situ Monitoring : Use FTIR to track NBS consumption (disappearance of succinimide C=O peak at 1780 cm⁻¹) .

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